Disodium 4-((4-(2,3-dichloroquinoxaline-6-carboxamido)-2-sulphonatophenyl)azo)-3-methyl-5-oxo-2-pyrazolin-1-acetate
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Overview
Description
DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, sulfonate groups, and azo linkages, making it a valuable molecule in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE typically involves multiple steps, starting with the preparation of 2,3-dichloroquinoxaline. This intermediate is synthesized by reacting quinoxaline-2,3-dione with phosphorus oxychloride (POCl3) under reflux conditions . The resulting 2,3-dichloroquinoxaline is then further reacted with appropriate sulfonate and azo compounds to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and catalysts to facilitate the reactions.
Major Products
Scientific Research Applications
DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with nucleic acids and proteins, potentially inhibiting their functions. The sulfonate groups enhance the compound’s solubility and facilitate its transport across cell membranes. The azo linkage can undergo reduction to release active amine derivatives, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-Chloroquinoxaline: Similar in structure but with different reactivity and applications.
2,3-Dihydroxyquinoxaline: Known for its use in biochemical research and as a building block for other compounds.
Uniqueness
DISODIUM 4-[[4-(2,3-DICHLOROQUINOXALINE-6-CARBOXAMIDO)-2-SULFONATOPHENYL]AZO]-3-METHYL-5-OXO-2-PYRAZOLIN-1-ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
32686-78-5 |
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Molecular Formula |
C21H15Cl2N7O7S.2Na C21H15Cl2N7Na2O7S |
Molecular Weight |
626.3 g/mol |
IUPAC Name |
disodium;2-[4-[[2,3-dichloro-6-formamido-4-(2-sulfonatophenyl)quinoxalin-1-yl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H17Cl2N7O7S.2Na/c1-11-18(21(34)28(26-11)9-17(32)33)25-27-30-13-7-6-12(24-10-31)8-15(13)29(19(22)20(30)23)14-4-2-3-5-16(14)38(35,36)37;;/h2-8,10,18H,9H2,1H3,(H,24,31)(H,32,33)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
ODJZJZJYGPBYQD-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NN2C3=C(C=C(C=C3)NC=O)N(C(=C2Cl)Cl)C4=CC=CC=C4S(=O)(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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